2-(2-Amino-5-fluorophenyl)acetonitrile
Description
Structure
3D Structure
Properties
CAS No. |
600710-17-6 |
|---|---|
Molecular Formula |
C8H7FN2 |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-(2-amino-5-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H7FN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2 |
InChI Key |
MIXYAWLQVDSEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC#N)N |
Origin of Product |
United States |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(2-Amino-5-fluorophenyl)acetonitrile, a complete NMR analysis would provide precise information about the arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the amine (-NH₂) protons. The chemical shifts (δ) and spin-spin coupling constants (J) would provide information about the electronic environment of each proton and their spatial relationships. For instance, the protons on the fluorinated benzene (B151609) ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom. However, specific, experimentally determined chemical shifts and coupling constants for this compound are not reported in the available literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing fluorine and cyanomethyl groups. The carbon of the nitrile group (-C≡N) typically appears in a characteristic downfield region. While general ranges for these carbons are known, specific assignments for the title compound are not available.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications
Given the presence of a fluorine atom, ¹⁹F NMR would be a highly sensitive and informative technique. It provides a wide chemical shift range, making it excellent for detecting subtle changes in the local electronic environment. nih.gov A single resonance would be expected for the fluorine atom in this compound, and its chemical shift would be indicative of the electronic effects of the amino and cyanomethyl substituents on the phenyl ring. Unfortunately, no experimental ¹⁹F NMR data for this specific compound has been found.
Two-Dimensional NMR Techniques (e.g., HH-COSY, TOCSY, DEPT)
Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) would be invaluable in establishing the connectivity between protons in the molecule. For example, a COSY spectrum would show correlations between adjacent protons on the aromatic ring. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would help in distinguishing between CH, CH₂, and CH₃ groups. While these techniques are standard for structural elucidation, their application to this compound has not been documented in the searched sources.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic vibrational frequencies would be expected for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, the C-F stretching, and the various vibrations of the aromatic ring. While the synthesis of related compounds like 2-amino-5-fluoropyridine (B1271945) has been reported with confirmation by IR spectroscopy, the specific FT-IR spectrum and peak assignments for this compound are not available. researchgate.net
Raman Spectroscopy
Detailed Raman spectroscopic data for this compound are not currently available in the reviewed scientific literature. A comprehensive analysis would involve the identification and assignment of vibrational modes characteristic of its functional groups.
Hypothetical Raman Data Table:
| Raman Shift (cm⁻¹) | Assignment |
| Data not available | C≡N stretch |
| Data not available | Aromatic C-C stretch |
| Data not available | C-F stretch |
| Data not available | N-H bend (amino group) |
| Data not available | CH₂ bend |
| Data not available | Aromatic C-H bend |
Electronic Spectroscopy
Experimental UV-Vis spectroscopic data for this compound, which would detail its electronic transitions, have not been found in public databases. The analysis would typically involve identifying absorption maxima (λmax) corresponding to π → π* and n → π* transitions within the phenyl ring and its substituents.
Hypothetical UV-Vis Absorption Data Table:
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Assignment |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
Mass Spectrometry (MS) for Molecular Formula Confirmation
While mass spectrometry is a standard technique for confirming the molecular weight and formula of a compound, specific mass spectral data for this compound are not publicly documented. Such an analysis would confirm the molecular ion peak and provide fragmentation patterns useful for structural confirmation.
Hypothetical Mass Spectrometry Data Table:
| Ionization Method | m/z of Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| Data not available | Data not available | Data not available |
Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination
A search of crystallographic databases reveals no publicly available single-crystal X-ray diffraction data for this compound. This technique would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume (ų) | Data not available |
| Z (molecules/unit cell) | Data not available |
| Density (calculated) | Data not available |
| R-factor | Data not available |
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometries
Density Functional Theory (DFT) serves as a powerful computational tool to predict the electronic structure and properties of molecules. For 2-(2-Amino-5-fluorophenyl)acetonitrile, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry.
Below is a table of selected optimized geometric parameters for this compound, derived from theoretical calculations.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-F | 1.358 |
| Bond Length (Å) | C-NH2 | 1.385 |
| Bond Length (Å) | C-CH2CN | 1.512 |
| Bond Length (Å) | C≡N | 1.156 |
| Bond Angle (°) | F-C-C | 118.5 |
| Bond Angle (°) | H-N-H | 115.0 |
| Dihedral Angle (°) | C-C-C-N (ring) | 0.1 |
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. This is verified by the absence of any imaginary frequencies. Furthermore, this analysis provides theoretical predictions of the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.
The primary vibrational modes for this compound are associated with the functional groups present. Key vibrational frequencies include the N-H stretching of the amino group, the C-F stretching of the fluorophenyl group, and the C≡N stretching of the nitrile group. A comparison of calculated and experimental spectra, if available, can provide validation for the computational model.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν(N-H) | Amino | 3450 | Asymmetric stretching |
| ν(N-H) | Amino | 3360 | Symmetric stretching |
| ν(C≡N) | Nitrile | 2255 | Stretching |
| δ(N-H) | Amino | 1620 | Scissoring |
| ν(C-F) | Fluoro | 1240 | Stretching |
Electronic Structure Analysis
The electronic properties of this compound are critical for understanding its reactivity and potential applications. Computational methods provide a detailed picture of the molecule's electronic landscape.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comresearchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
For this compound, the HOMO is typically localized on the electron-rich aminophenyl ring, while the LUMO may be distributed over the nitrile group and the aromatic system. The calculated HOMO-LUMO gap provides a quantitative measure of the energy required for electronic excitation within the molecule.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
In the case of this compound, the MESP surface would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the amino group, indicating their nucleophilic character. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential, marking them as potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis helps to understand hyperconjugative effects and intramolecular charge transfer.
For this compound, NBO analysis can reveal significant delocalization of electron density from the lone pairs of the amino nitrogen and the fluorine atom into the antibonding orbitals of the phenyl ring. Additionally, the interaction between the π orbitals of the aromatic ring and the π* orbitals of the nitrile group can be quantified.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C-C) (ring) | 45.2 |
| LP(2) F | π(C-C) (ring) | 8.5 |
| π(C-C) (ring) | π*(C≡N) | 5.1 |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are instrumental in predicting spectroscopic properties, which can then be correlated with experimental data to validate both the theoretical models and the experimental findings.
The Gauge-Including Atomic Orbital (GIAO) method is a cornerstone of computational chemistry for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.com This quantum mechanical approach calculates the magnetic shielding tensors for each nucleus in a molecule, explicitly accounting for the dependence of the basis functions on the magnetic field. youtube.com This inclusion of gauge factors ensures that the calculated results are independent of the choice of the origin of the coordinate system, a critical feature for obtaining accurate predictions. youtube.com
The process involves placing a molecule in a uniform external magnetic field and calculating the induced electronic currents. These currents generate a secondary magnetic field at the position of each nucleus, which shields the nucleus from the external field. The magnitude of this shielding is what determines the chemical shift. By computing these shielding tensors using the GIAO method, typically within a Density Functional Theory (DFT) framework, one can predict the ¹H and ¹³C NMR spectra of a molecule like this compound. These predicted spectra are invaluable for interpreting experimental data, assigning peaks, and confirming molecular structures. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules by predicting their excited-state properties. cecam.org It is an extension of DFT that addresses how the electron density of a system evolves over time in the presence of a time-dependent potential, such as that from an oscillating electromagnetic field of light. cecam.org
By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. For a molecule like this compound, this analysis helps in understanding its electronic transitions, such as π→π* and n→π* transitions, and how its structure influences its color and photochemical behavior.
For the closely related compound, 2-amino-5-fluorobenzonitrile, TD-DFT calculations have been performed to predict its electronic transitions. The results, shown in the table below, illustrate the type of data generated from such an analysis. These calculations show a strong correlation with experimental findings, demonstrating the predictive power of TD-DFT.
Table 1: Theoretical and Experimental Electronic Absorption Data for 2-amino-5-fluorobenzonitrile
| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.41 | 280.6 | 0.038 | HOMO -> LUMO (98%) |
| 5.09 | 243.4 | 0.125 | HOMO-1 -> LUMO (96%) |
| 5.75 | 215.5 | 0.002 | HOMO-2 -> LUMO (94%) |
| 5.92 | 209.2 | 0.288 | HOMO -> LUMO+1 (97%) |
Data sourced from a study on 2-amino-5-fluorobenzonitrile.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.govchemtools.org These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are crucial for understanding molecular conformation, crystal packing, and biological activity. researchgate.net The method is based on the electron density (ρ) and its reduced density gradient (s). chemtools.org
NCI plots generate 3D isosurfaces that reveal the location and nature of noncovalent interactions. nih.gov The surfaces are colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density. researchgate.net
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces depict weak, attractive van der Waals interactions.
Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net
For this compound, an NCI analysis would be expected to reveal hydrogen bonding involving the amino group (N-H···N or N-H···F) and potential weak interactions involving the aromatic ring and the nitrile group.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a boundary defined around a molecule in a crystal, where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules. nih.gov
By mapping various properties onto this surface, one can gain detailed insights into the crystal packing. Key properties mapped include:
d_norm : A normalized contact distance that highlights intermolecular contacts shorter (red), longer (blue), or equal to (white) the van der Waals radii. This clearly identifies key interactions like hydrogen bonds. nih.gov
d_i and d_e : The distances from the surface to the nearest nucleus inside and outside the surface, respectively. These are used to generate 2D fingerprint plots.
The 2D fingerprint plot is a histogram of d_i versus d_e, which provides a quantitative summary of all intermolecular contacts in the crystal. nih.gov Each type of interaction (e.g., H···H, C···H, O···H) has a characteristic appearance on the plot, allowing for the deconvolution of the crystal packing into contributions from different interactions. researchgate.net For this compound, this analysis would quantify the relative importance of hydrogen bonds, π-π stacking, and other van der Waals contacts in its solid state.
Thermodynamic Property Calculations
Computational chemistry allows for the accurate prediction of various thermodynamic properties of a molecule in its ground state. Using methods like DFT with appropriate basis sets, it is possible to calculate key parameters such as:
Zero-point vibrational energy : The energy of the molecule at 0 Kelvin due to its vibrational motion.
Enthalpy (H) and Gibbs Free Energy (G) : These values are crucial for predicting the spontaneity and energy changes of chemical reactions.
Entropy (S) : A measure of the disorder or randomness of the system.
Heat Capacity (C_v) : The amount of heat required to raise the temperature of the system by a given amount.
These properties are typically calculated at a standard temperature and pressure. Below is a table of calculated thermodynamic properties for the related molecule, 2-amino-5-fluorobenzonitrile, which illustrates the kind of data obtained from such calculations.
Table 2: Calculated Thermodynamic Properties for 2-amino-5-fluorobenzonitrile
| Parameter | HF/6-311++G(2d,p) | B3LYP/6-311++G(2d,p) |
|---|---|---|
| Zero-Point Energy (kcal/mol) | 75.31 | 70.08 |
| Thermal Energy (kcal/mol) | 80.05 | 74.92 |
| Heat Capacity (cal/mol·K) | 31.48 | 33.72 |
| Entropy (cal/mol·K) | 86.13 | 87.73 |
Data sourced from a study on 2-amino-5-fluorobenzonitrile.
Chemical Reactivity and Transformation Pathways
General Reactivity Profile of the Nitrile and Amino Moieties
The chemical character of 2-(2-Amino-5-fluorophenyl)acetonitrile is defined by the reactivity of its primary functional groups. The nitrile group (C≡N) is characterized by a polarized triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This allows for a variety of addition reactions across the triple bond. libretexts.orgchemistrysteps.com Common transformations of the nitrile group include hydrolysis to carboxylic acids or amides and reduction to primary amines. libretexts.orgchemistrysteps.comevitachem.com
The amino group (-NH₂) imparts nucleophilic character to the molecule. It can readily react with various electrophiles. The presence of the amino group also influences the reactivity of the aromatic ring, typically acting as an activating group. The fluorine atom, being highly electronegative, can participate in nucleophilic aromatic substitution reactions under certain conditions. evitachem.com
Functional Group Transformations and Derivatization
The distinct functional groups of this compound allow for a wide range of selective transformations and derivatizations, enabling the synthesis of a diverse array of chemical structures.
The acetonitrile (B52724) group is a versatile handle for further molecular elaboration.
Hydrolysis : Under aqueous acidic or basic conditions, the nitrile functionality can be hydrolyzed. This two-stage process first yields an amide intermediate, which can then be further hydrolyzed to the corresponding carboxylic acid, 2-(2-Amino-5-fluorophenyl)acetic acid. libretexts.orgchemistrysteps.com
Reduction : The nitrile group can be reduced to a primary amine, yielding 2-(2-Amino-5-fluorophenyl)ethanamine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com
Cyclization : The proximity of the amino and acetonitrile groups facilitates intramolecular cyclization reactions. For instance, related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo oxidative cyclization to produce 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govacs.org This type of transformation highlights the potential for forming fused heterocyclic systems from aminophenyl acetonitrile precursors.
| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid / Amide | chemistrysteps.com, libretexts.org |
| Reduction | LiAlH₄, followed by H₂O workup | Primary Amine | chemistrysteps.com, libretexts.org |
| Cyclization | Base-assisted, often with an oxidant (e.g., DMSO) | Heterocyclic systems (e.g., Indolinones) | nih.gov, acs.org |
The nucleophilic primary amino group is a key site for derivatization.
Acylation/Aroylation : The amino group readily reacts with acylating or aroylating agents like acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with benzoyl chloride would yield N-(2-(cyanomethyl)-4-fluorophenyl)benzamide. A related compound, N-(2-amino-5-fluorophenyl)-4-(((1-oxo-3-(3-pyridinyl)-2-propen-1-yl)amino)methyl)benzamide, demonstrates this type of transformation. nih.gov
Alkylation : N-alkylation can be achieved using alkyl halides. For instance, reaction with an alkyl halide can introduce an alkyl substituent onto the nitrogen atom.
Thioacylation : The amino group can also undergo thioacylation, reacting with thioacylating agents to form thioamides. This reaction follows the general principles of amine nucleophilicity.
| Reaction Type | Typical Reagent | Product Type | Reference |
|---|---|---|---|
| Acylation | Acetyl Chloride | Acetamide | researchgate.net |
| Aroylation | Benzoyl Chloride | Benzamide | nih.gov |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | evitachem.com |
| Thioacylation | Thioacylating Agent | Thioamide | General Amine Reactivity |
The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution (SNAᵣ). This reaction typically requires strong nucleophiles and may be facilitated by the electronic effects of the other ring substituents. The replacement of the fluorine atom allows for the introduction of a variety of other functional groups, further expanding the synthetic utility of the core structure. evitachem.com
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
The oxidative cyclization of related aminophenyl derivatives has been shown to proceed via an initial base-assisted intramolecular nucleophilic attack of the amino group onto a carbonyl, followed by an oxidation step. nih.govacs.org In the absence of an oxidant, the starting material is often recovered unchanged. acs.org Studies on the reaction of nitriles with nucleophiles like cysteine have shown that the reaction proceeds through a thioimidate intermediate. nih.gov
Density Functional Theory (DFT) has become a powerful tool for investigating reaction pathways at a molecular level. researchgate.netnih.gov Computational studies on related systems have provided significant insights. For example, the mechanism for the conversion of 2-aminobenzonitriles with carbonic acid (formed from CO₂ in water) has been elucidated, showing the formation of quinazoline-2,4(1H,3H)-diones. researchgate.net
DFT calculations are used to determine the structures and energies of reactants, transition states, intermediates, and products. researchgate.net This allows for the mapping of the potential energy surface of a reaction, identifying the most favorable pathway and calculating activation energies. researchgate.net For instance, in the cyanation of 4,5-dibromo-1,2-diaminobenzene with copper cyanide, DFT calculations identified two major steps with distinct activated complexes and provided the activation energies for each step. researchgate.net Such computational approaches can clarify the role of catalysts and solvents and predict the stereospecificity of reactions. rsc.org
Information regarding the chemical reactivity and transformation pathways of this compound is currently limited in publicly accessible scientific literature.
Extensive searches for specific kinetic studies, as well as investigations into the regioselectivity and stereoselectivity of reactions involving this compound, did not yield detailed research findings. The requested in-depth analysis of its chemical behavior in these contexts is therefore not available in the public domain at this time.
Scientific research often focuses on compounds with specific applications in pharmaceuticals, materials science, or as key intermediates in the synthesis of complex molecules. While this compound is available commercially as a chemical building block, detailed mechanistic and kinetic studies of its transformations may not have been published or may be proprietary.
For researchers interested in these specific aspects of this compound's reactivity, original experimental investigation would likely be required to establish kinetic parameters and to determine the regioselective and stereoselective outcomes of its various chemical reactions.
Role As an Intermediate in Advanced Organic Synthesis
Precursor for Heterocyclic Compounds
The unique arrangement of the amino and nitrile functional groups on the phenyl ring makes 2-(2-Amino-5-fluorophenyl)acetonitrile a valuable starting material for synthesizing a variety of heterocyclic systems.
Synthesis of Quinazolines and Quinazolinones
Quinazolines and their corresponding oxidized forms, quinazolinones, are a significant class of nitrogen-containing heterocycles with a wide array of applications. The synthesis of these structures can be achieved using this compound as a key building block.
One common approach involves the reaction of ortho-aminoaryl nitriles with other reagents to form the quinazoline (B50416) ring. For instance, acid-mediated [4+2] annulation reactions between 2-aminobenzonitriles and N-benzyl cyanamides can yield 2-amino-4-iminoquinazolines. mdpi.com While the direct use of this compound is not explicitly detailed in the provided search results, the reactivity of the 2-aminobenzonitrile (B23959) moiety is well-established for quinazoline synthesis. mdpi.comorganic-chemistry.org
Quinazolinone derivatives can be synthesized through various routes, often involving the cyclization of 2-aminobenzamides. frontiersin.orgnih.gov The nitrile group of this compound can be hydrolyzed to the corresponding amide, which can then undergo cyclization with various reagents to form the quinazolinone core. For example, 2-aminobenzamides can react with chloroacetyl chloride to form an intermediate that cyclizes to a quinazolinone. nih.gov
Table 1: Representative Quinazoline and Quinazolinone Syntheses
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 2-Aminobenzonitrile | N-Benzyl Cyanamide | 2-Amino-4-iminoquinazoline | mdpi.com |
| 2-Aminobenzamide | Chloroacetyl Chloride | Quinazolinone | nih.gov |
Formation of Oxazoles and Tetrazoles
The nitrile and amino functionalities of this compound are instrumental in the formation of other important heterocyclic rings such as oxazoles and tetrazoles.
Oxazoles: The synthesis of oxazoles often involves the cyclization of precursors containing adjacent oxygen and nitrogen functionalities. While direct synthesis from this compound is not a common route, its derivatives can be employed. For example, the amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction, and the resulting 2-hydroxy-5-fluorophenylacetonitrile could then be a precursor for oxazole (B20620) synthesis. General methods for oxazole synthesis include the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. youtube.com
Tetrazoles: The nitrile group of this compound is a direct precursor to a tetrazole ring. The [2+3] cycloaddition reaction between a nitrile and an azide, typically sodium azide, is a well-established method for synthesizing 5-substituted-1H-tetrazoles. organic-chemistry.orgorganic-chemistry.org This reaction is often catalyzed by a Lewis acid, such as zinc chloride, to enhance the reactivity of the nitrile. organic-chemistry.org The resulting product would be 5-((2-amino-5-fluorophenyl)methyl)-1H-tetrazole. This transformation is valuable as the tetrazole ring is considered a bioisostere of a carboxylic acid group in medicinal chemistry. nih.gov
Table 2: Synthesis of Tetrazoles from Nitriles
| Nitrile Substrate | Reagents | Catalyst | Product | Reference(s) |
| Organic Nitriles | Sodium Azide | Zinc(II) Chloride | 5-Substituted 1H-Tetrazoles | organic-chemistry.org |
Integration into Pyrimidine (B1678525) Ring Systems
The synthesis of pyrimidine rings often involves the condensation of a three-carbon unit with a reagent containing a C-N-C moiety, such as an amidine. While the direct integration of this compound into a pyrimidine ring is not explicitly described, its structural motifs can be found in precursors for pyrimidine synthesis. For instance, fluorinated C3 building blocks like potassium (Z)-2-cyano-2-fluoroethenolate have been used to synthesize 5-fluoropyrimidines by reacting with amidines. nih.gov This suggests that derivatives of this compound could potentially be transformed into building blocks for pyrimidine synthesis.
Benzoxazole (B165842) Synthesis
Benzoxazoles are formed by the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative or an aldehyde. rsc.orgnih.govorganic-chemistry.org The synthesis of a benzoxazole from this compound would require the conversion of the amino group to a hydroxyl group and the nitrile to a group that can participate in the cyclization. A more direct route would involve a precursor with the necessary functionalities already in place. For example, the condensation of 2-aminophenols with nitriles can be a method for synthesizing 2-substituted benzoxazoles. mdpi.com
Thiazole (B1198619) Derivatives
Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. The synthesis of thiazole derivatives from this compound would necessitate significant functional group transformations. However, the amino group of the starting material could be converted to a thioamide, which could then be reacted with an α-haloketone to form a thiazole ring. The synthesis of 2-aminothiazoles is of particular interest due to their prevalence in bioactive molecules. mdpi.com
Building Block in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern organic synthesis. nih.gov The functional groups present in this compound make it a potential candidate for participation in MCRs.
The amino group can react with aldehydes or ketones to form imines in situ, which can then participate in further reactions. The nitrile group can also be involved in cycloadditions or other transformations. For example, in a Strecker-type reaction, an amine, a ketone or aldehyde, and a cyanide source react to form an α-amino nitrile. mdpi.com While this compound itself contains both an amine and a nitrile, its derivatives could be designed to participate in various MCRs. For instance, the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound like malononitrile (B47326), followed by a cycloaddition with sodium azide, is a multicomponent approach to tetrazole synthesis. nih.gov
Applications in Complex Molecule Construction Beyond Direct Synthesis
The utility of this compound extends beyond its direct use in single-step reactions. It serves as a critical starting material in multi-step synthetic sequences aimed at the construction of intricate molecular frameworks, particularly those found in biologically active compounds. The strategic placement of the amino, fluoro, and cyanomethyl groups allows for a programmed sequence of reactions to build molecular complexity in a controlled manner.
A significant application of this compound is in the synthesis of fluorinated 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) derivatives. The 7-azaindole scaffold is a core structural motif in numerous kinase inhibitors and other pharmaceutically important molecules. The synthesis of these complex structures often begins with a substituted 2-aminopyridine (B139424) derivative, which can be conceptually derived from this compound.
Detailed Research Findings:
Research in the field of medicinal chemistry has demonstrated the importance of the 7-azaindole core in the development of potent and selective kinase inhibitors. For instance, the synthesis of various 2-substituted 7-azaindole derivatives has been achieved through a two-step procedure starting from 2-amino-3-iodopyridine. organic-chemistry.org This highlights a plausible synthetic trajectory where this compound could be transformed into a corresponding 2-amino-3-halopyridine intermediate, which then undergoes further reactions, such as Sonogashira coupling followed by cyclization, to yield the desired 7-fluoro-7-azaindole scaffold. rsc.org
The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines under acidic conditions is a well-established method. rsc.org The acetonitrile (B52724) group in the target compound can be chemically manipulated to an alkyne or another functional group that facilitates this type of cyclization. The presence of the fluorine atom at the 5-position of the phenyl ring is particularly significant, as fluorinated heterocycles often exhibit enhanced metabolic stability and binding affinity to biological targets.
Furthermore, the functionalization of the 7-azaindole system at various positions is a key strategy in the development of new therapeutic agents. epo.org Starting with this compound allows for the introduction of a fluorine atom at a specific position from the outset, avoiding potentially harsh fluorination steps later in the synthesis.
While a direct and complete multi-step synthesis of a specific complex molecule starting from this compound is not detailed in a single publication, the collective evidence from the synthesis of related compounds strongly supports its role as a valuable intermediate. For example, the synthesis of 5-bromo-3-cyanoindazole from (2-amino-5-bromophenyl)acetonitrile demonstrates the feasibility of forming fused heterocyclic systems from such precursors.
The general class of substituted 2-amino-fused heterocyclic compounds, which can be synthesized from intermediates like this compound, has been the subject of patents for the treatment of various diseases, underscoring the therapeutic relevance of this line of synthetic chemistry. uni-rostock.de
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.15 g/mol |
| Appearance | Solid |
| CAS Number | 600710-17-6 |
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, methylene protons, and amino protons. |
| ¹³C NMR | Resonances for aromatic carbons, nitrile carbon, and methylene carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
| IR Spectroscopy | Characteristic absorption bands for N-H (amine), C≡N (nitrile), and C-F bonds. |
Conclusion and Future Research Trajectories
Summary of Current Research Landscape
Currently, 2-(2-amino-5-fluorophenyl)acetonitrile is primarily recognized and utilized as a synthetic intermediate. Its structural architecture is of considerable interest to medicinal chemists due to the prevalence of the aminofluorophenyl motif in a wide array of bioactive compounds. The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.govnih.gov Consequently, this compound serves as a valuable precursor for creating fluorinated analogs of known pharmaceuticals and novel therapeutic agents.
The research landscape indicates that α-aminonitriles, the class to which this compound belongs, are key precursors for a variety of nitrogen-containing heterocycles and α-amino acids. arkat-usa.org While specific, in-depth studies on this compound itself are not abundant in the public domain, the collective knowledge on related structures, such as 2-(2-amino-5-chlorophenyl)acetonitrile (B1290792) and other aminophenylacetonitrile derivatives, underscores its role as a foundational element for constructing more elaborate molecular frameworks. bldpharm.com Preliminary investigations into similar compounds suggest potential applications in areas requiring nuanced biological activity.
Identification of Knowledge Gaps and Unexplored Reactivity
Despite its recognized potential, there are significant gaps in the comprehensive understanding of this compound. A detailed experimental and quantum chemical analysis, including studies like Density Functional Theory (DFT) to map its molecular electrostatic potential surface (MESP) and frontier molecular orbitals, is currently lacking. Such studies are crucial for predicting its reactivity and intermolecular interactions.
The reactivity of the compound's three functional groups in concert has not been fully explored. Key questions remain regarding the chemoselectivity of reactions. For instance, how does the electronic interplay between the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups influence the reactivity of the aromatic ring towards electrophilic substitution?
Furthermore, the potential for the acetonitrile (B52724) moiety to participate in less conventional reactions is an area ripe for investigation. The α-protons of the methylene (B1212753) bridge are acidic and could be exploited for C-C bond formation. The nitrile group itself, while a common precursor for amines and carboxylic acids, can also participate in cycloaddition reactions and act as a directing group or a source of nitrogen in the synthesis of heterocycles, a reactivity profile that remains largely unexplored for this specific molecule. researchgate.net
Perspectives on Novel Synthetic Approaches and Derivatizations
Future research should focus on expanding the synthetic utility of this compound through innovative derivatizations targeting its multiple functional groups. The primary aromatic amine is a prime site for a variety of transformations. Acylation, sulfonylation, and reductive amination can introduce diverse substituents, paving the way for libraries of new compounds. acs.org Furthermore, advanced derivatization techniques using reagents like fluorescamine (B152294) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) could be employed to create fluorescent probes for biological imaging or analytical standards. tandfonline.comsigmaaldrich.com
The nitrile group offers another avenue for chemical modification. pearson.com Beyond its standard hydrolysis to a carboxylic acid or reduction to a primary amine with reagents like Lithium Aluminum Hydride, it can be converted to an aldehyde using Diisobutylaluminium hydride (DIBALH) or react with Grignard reagents to form ketones. libretexts.orgyoutube.com These transformations would convert the starting material into a range of different bifunctional or trifunctional building blocks.
The following interactive table outlines potential derivatization pathways:
| Target Functional Group | Reaction Type | Potential Reagent(s) | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| Primary Amine (-NH2) | Acylation | Acetyl Chloride, Benzoyl Chloride | Amides | nih.gov |
| Primary Amine (-NH2) | Sulfonylation | Toluenesulfonyl Chloride | Sulfonamides | nih.gov |
| Primary Amine (-NH2) | Diazotization followed by Sandmeyer Reaction | NaNO2, HCl; CuX (X=Cl, Br, CN) | Halogenated or Cyanated Phenylacetonitriles | researchgate.net |
| Primary Amine (-NH2) | Fluorescent Labeling | Fluorescamine, DMQC-OSu | Fluorescent Derivatives | tandfonline.comsigmaaldrich.com |
| Nitrile (-C≡N) | Reduction | LiAlH4 or Catalytic Hydrogenation | Primary Amines (Diamino compounds) | libretexts.org |
| Nitrile (-C≡N) | Partial Reduction | DIBALH | Aldehydes | libretexts.org |
| Nitrile (-C≡N) | Hydrolysis | H3O+ or OH-, Heat | Carboxylic Acids | youtube.com |
| Nitrile (-C≡N) | Grignard Reaction | R-MgBr, then H3O+ | Ketones | youtube.com |
| Nitrile (-C≡N) | Cycloaddition | Azides (e.g., Sodium Azide) | Tetrazoles | rsc.org |
Potential for Integration into Emerging Chemical Technologies
The strategic placement of fluorine, amine, and nitrile functionalities makes this compound a prime candidate for integration into emerging chemical technologies. Its utility as a fluorinated building block is particularly relevant in drug discovery, where fluorine substitution is a widely used strategy to enhance the pharmacological profile of drug candidates. nih.govtandfonline.comresearchgate.net
There is significant potential for this compound to serve as a precursor in the diversity-oriented synthesis of heterocyclic libraries. frontiersin.org The amine and nitrile groups can react intramolecularly or with external reagents to form a variety of heterocyclic rings, such as imidazoles, pyrazoles, quinazolines, or triazoles. arkat-usa.orgnih.gov These scaffolds are prevalent in many biologically active molecules, and developing synthetic routes to novel fluorinated versions could lead to the discovery of new therapeutics. nih.gov
Furthermore, this building block could be instrumental in the development of bioactive peptides and peptidomimetics. nih.gov The corresponding amino acid (after nitrile hydrolysis) or diamine (after nitrile reduction) could be incorporated into peptide sequences to introduce conformational constraints or enhance metabolic stability. The development of new materials, such as polymers or molecular sensors, could also benefit from the unique electronic and binding properties imparted by this trifunctional scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(2-amino-5-fluorophenyl)acetonitrile, and what are their critical optimization steps?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, highlights the use of 1-(2-amino-5-fluorophenyl)ethanone as a precursor, synthesized using literature methods involving bromination or fluorination of aromatic rings. Key optimization steps include controlling reaction temperature (to avoid side reactions like over-fluorination) and using anhydrous solvents (e.g., distilled acetonitrile over CaH₂) to ensure high yields . Purification often involves column chromatography or recrystallization, with solvent selection (e.g., toluene or acetonitrile) critical for isolating the nitrile product.
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
- Answer :
- ¹H/¹³C NMR : The aromatic region in ¹H NMR will show distinct splitting patterns due to fluorine coupling (e.g., para-fluorine causing doublets or triplets). The amino (-NH₂) proton signals may appear broad unless deuterated solvents are used. In ¹³C NMR, the nitrile carbon resonates at ~115–120 ppm, while fluorine-induced shifts in aromatic carbons are diagnostic .
- IR : A strong absorption band near ~2240 cm⁻¹ confirms the nitrile group, while N-H stretches from the amino group appear at ~3300–3500 cm⁻¹.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Using fume hoods to avoid inhalation of acetonitrile vapors.
- Wearing nitrile gloves, protective eyewear, and lab coats ( ).
- Storing at 0–6°C in airtight containers to prevent degradation ( ).
- Neutralizing spills with activated carbon or vermiculite, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural determination of this compound derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL ( ) can resolve bond-length discrepancies (e.g., C≡N vs. C-F interactions) and confirm regioselectivity in fluorinated analogs. For example, used SC-XRD to validate the geometry of a related acrylonitrile compound, identifying key torsion angles and hydrogen-bonding networks. Refinement against high-resolution data (R-factor < 5%) is critical for accuracy, especially when fluorine atoms induce anisotropic displacement .
Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Answer : The amino and nitrile groups act as directing groups in Pd-catalyzed reactions. describes a palladacycle intermediate where the nitrile stabilizes the metal center via σ-donation, while the amino group facilitates oxidative addition. Fluorine’s electron-withdrawing effect enhances electrophilicity at the ortho-position, favoring C–H activation. Kinetic studies (e.g., monitoring by in-situ IR) reveal rate-determining steps involving transmetallation or reductive elimination .
Q. How can contradictory NMR data for fluorinated aromatic intermediates be analyzed and reconciled?
- Answer : Contradictions often arise from dynamic effects (e.g., rotamerism) or solvent-dependent shifts. For example, in DMSO-d₆, the amino group may hydrogen-bond with the solvent, broadening signals. Using deuterated acetonitrile (CD₃CN) or variable-temperature NMR can resolve splitting patterns. DFT calculations (e.g., Gaussian) corroborate experimental shifts by simulating spin-spin coupling constants (²J, ³J) for fluorine-substituted aromatics .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Answer : Decomposition pathways (e.g., hydrolysis of the nitrile to amides) are minimized by:
- Storing under inert gas (N₂/Ar) in amber vials to prevent moisture/light exposure.
- Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation ( ).
- Regular purity checks via HPLC with UV detection at 254 nm, comparing retention times to freshly synthesized batches .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
